molecular formula C13H13F2N3O2S B6457314 6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine CAS No. 2549040-75-5

6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457314
CAS No.: 2549040-75-5
M. Wt: 313.33 g/mol
InChI Key: MHMDMCDBPCFYOM-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a difluoromethyl group at position 6, a methyl group at position 2, and a 4-methanesulfonylphenyl substituent on the amine moiety. The methanesulfonyl (SO₂Me) group is a strong electron-withdrawing substituent, enhancing solubility and influencing binding interactions in biological systems . The difluoromethyl (CF₂H) group contributes to metabolic stability and bioavailability, a well-documented advantage of fluorinated compounds in medicinal chemistry .

Properties

IUPAC Name

6-(difluoromethyl)-2-methyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2S/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(6-4-9)21(2,19)20/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMDMCDBPCFYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide or a difluoromethyl sulfone under appropriate conditions.

    Attachment of the Methanesulfonylphenyl Group: This step involves the reaction of the pyrimidine intermediate with a methanesulfonylphenyl derivative, often using a coupling reagent like a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfone groups to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methanesulfonyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials and chemical processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and methanesulfonylphenyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Key structural variations among similar compounds are summarized in Table 1 :

Compound Name R₁ (Position 6) R₂ (Position 2) N-Substituent (Position 4) Key Features
Target Compound CF₂H CH₃ 4-SO₂Me-C₆H₄ Strong EWG (SO₂Me), fluorinated methyl
N-(4-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine () CH₃ SCH₃ 4-Cl-C₆H₄ Thioether (SCH₃) enhances lipophilicity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () CH₃ C₆H₅ 2-F-C₆H₃, 5-aminomethyl Bulky aryl groups, intramolecular H-bonding
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine () CH₃ C₆H₅ 4-OMe-C₆H₄ Trifluoromethyl (CF₃), methoxy donor group
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine () CF₃ C₆H₄-2-OMe Thienylmethyl Heterocyclic thiophene, trifluoromethyl

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The target compound’s SO₂Me group contrasts with electron-donating groups like methoxy (OMe) in –3. SO₂Me improves aqueous solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., SCH₃ in ) .
  • Fluorination Impact : The CF₂H group in the target offers a balance between metabolic stability and steric bulk, whereas CF₃ () provides stronger electron-withdrawing effects but higher lipophilicity .

Crystallographic and Conformational Comparisons

  • Dihedral Angles : Pyrimidine derivatives in and exhibit dihedral angles between the pyrimidine ring and aryl substituents ranging from 2.7° to 86.1°, influenced by substituent bulk and hydrogen bonding. For example:
    • The title compound in has a dihedral angle of 12.8° between the pyrimidine and phenyl groups, stabilized by intramolecular N—H⋯N bonds.
    • The target compound’s SO₂Me group may induce larger dihedral angles due to steric hindrance, though direct crystallographic data is unavailable.
  • Hydrogen Bonding : Compounds with NH groups (e.g., ) form intermolecular N—H⋯N bonds, while the target’s SO₂Me group could participate in C—H⋯O interactions, as seen in .

Physicochemical Properties

Table 2 : Estimated Properties Based on Substituents

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 2.1 0.05 331.3
(Cl, SCH₃) 3.5 0.01 307.8
(CF₃, OMe) 2.8 0.03 483.5
(CF₃, thienyl) 3.0 0.02 379.4

The target’s lower logP (due to SO₂Me) suggests better solubility than but reduced membrane permeability compared to .

Biological Activity

6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine, identified by its CAS number 2549040-75-5, is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a difluoromethyl group , a methanesulfonylphenyl group , and a methyl group . Its molecular weight is approximately 313.33 g/mol . The unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl and methanesulfonyl groups enhance binding affinity and specificity, potentially leading to the inhibition of enzyme activity or modulation of receptor functions. This interaction can result in downstream effects on cellular pathways, making it relevant for therapeutic applications.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may play a role in disease processes.
  • Antitumor Effects : Preliminary studies have suggested that this compound may exhibit antitumor properties, particularly through modulation of key signaling pathways involved in cancer progression.
  • Anti-inflammatory Activity : There are indications that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, one study reported an IC50 value indicating significant growth inhibition at micromolar concentrations.
  • Enzyme Selectivity : Comparative studies with similar compounds have shown that this pyrimidine derivative has a selective inhibitory effect on certain kinases involved in cancer signaling pathways, which may provide insights into its therapeutic potential.
  • Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting a mechanism that could be leveraged for treating chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition in vitro
Antitumor ActivityInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced inflammatory markers

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